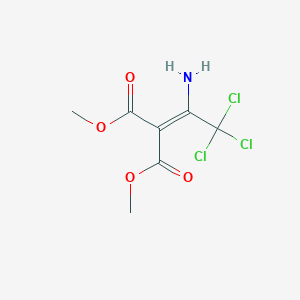
Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate is a chemical compound with the molecular formula C7H7Cl3NO4 It is known for its unique structure, which includes a trichloromethyl group attached to an amino group and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate typically involves the reaction of dimethyl malonate with trichloroacetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the amino group can act as a nucleophile. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2,2-trichloroethylidenemalonate
- 1,3-Diethyl 2-(1-amino-2,2,2-trichloroethylidene)propanedioate
- Dimethyl propargylmalonate
Uniqueness
Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that makes it particularly valuable in synthetic chemistry and research applications.
Properties
CAS No. |
22071-01-8 |
|---|---|
Molecular Formula |
C7H8Cl3NO4 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
dimethyl 2-(1-amino-2,2,2-trichloroethylidene)propanedioate |
InChI |
InChI=1S/C7H8Cl3NO4/c1-14-5(12)3(6(13)15-2)4(11)7(8,9)10/h11H2,1-2H3 |
InChI Key |
ZBTZDTJOPXCLQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C(Cl)(Cl)Cl)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
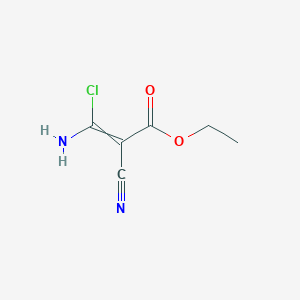
![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
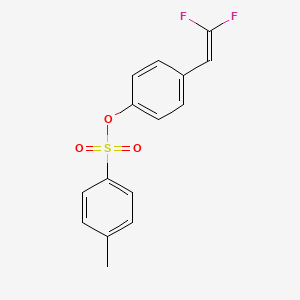
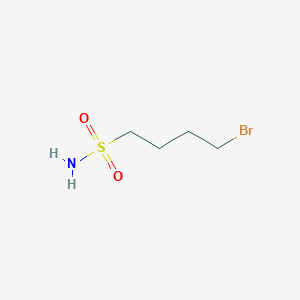
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
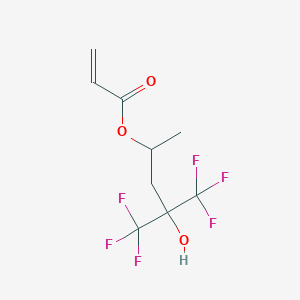
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
